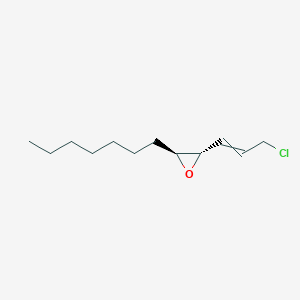silane CAS No. 648428-83-5](/img/structure/B12596173.png)
[Dibromo(phenyl)methyl](triethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibromo(phenyl)methylsilane is an organosilicon compound characterized by the presence of both bromine and phenyl groups attached to a silicon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dibromo(phenyl)methylsilane typically involves the reaction of phenylmethylsilane with bromine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows: [ \text{PhCH}_2\text{SiEt}_3 + \text{Br}_2 \rightarrow \text{PhCH(Br)}_2\text{SiEt}_3 ]
Industrial Production Methods
Industrial production of Dibromo(phenyl)methylsilane follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors and precise control of temperature and pressure.
Chemical Reactions Analysis
Types of Reactions
Dibromo(phenyl)methylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles.
Reduction Reactions: The compound can be reduced to form different silane derivatives.
Oxidation Reactions: Oxidation can lead to the formation of silanol or siloxane compounds.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Major Products
Substitution: Formation of phenylmethylsilane derivatives with different substituents.
Reduction: Formation of triethylsilane derivatives.
Oxidation: Formation of silanol or siloxane compounds.
Scientific Research Applications
Dibromo(phenyl)methylsilane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organosilicon compounds.
Biology: Investigated for its potential use in modifying biological molecules.
Medicine: Explored for its potential in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Dibromo(phenyl)methylsilane exerts its effects involves the interaction of the silicon atom with various molecular targets. The bromine atoms can participate in nucleophilic substitution reactions, while the phenyl group can engage in π-π interactions with aromatic systems. The triethylsilane moiety provides stability and hydrophobicity to the compound.
Comparison with Similar Compounds
Similar Compounds
Triethylsilane: A simpler organosilicon compound with similar reducing properties.
Phenylmethylsilane: Lacks the bromine atoms but shares the phenyl and methyl groups.
Dibromomethylsilane: Contains bromine atoms but lacks the phenyl group.
Properties
CAS No. |
648428-83-5 |
|---|---|
Molecular Formula |
C13H20Br2Si |
Molecular Weight |
364.19 g/mol |
IUPAC Name |
[dibromo(phenyl)methyl]-triethylsilane |
InChI |
InChI=1S/C13H20Br2Si/c1-4-16(5-2,6-3)13(14,15)12-10-8-7-9-11-12/h7-11H,4-6H2,1-3H3 |
InChI Key |
RRIMZPIQNIMHSI-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)C(C1=CC=CC=C1)(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(1-Hydroxypentan-2-YL)amino]butane-1-sulfonic acid](/img/structure/B12596093.png)



![1,3-Cyclopentanediol, 2-[(phenylmethyl)amino]-, (1R,3R)-](/img/structure/B12596107.png)
![{4-[(8-Chlorooctyl)oxy]phenyl}(4-hydroxyphenyl)methanone](/img/structure/B12596109.png)

![N-[2-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)ethyl]-2-(2-fluorophenyl)ethanamine](/img/structure/B12596123.png)

![3-[2-(2,5-Dichlorophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione](/img/structure/B12596149.png)


![Pyrrolo[2,3-b]pyrrole-1,2,3(6H)-triamine](/img/structure/B12596163.png)

